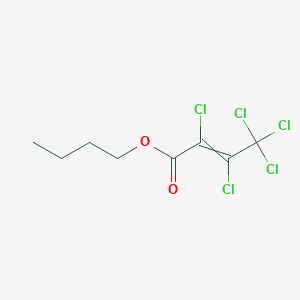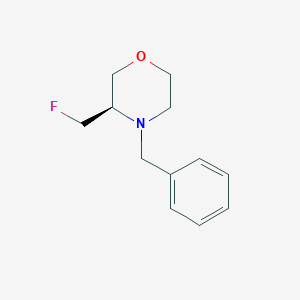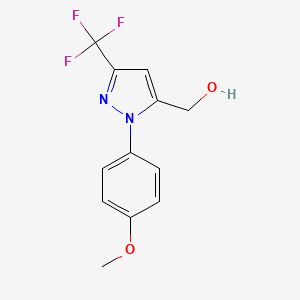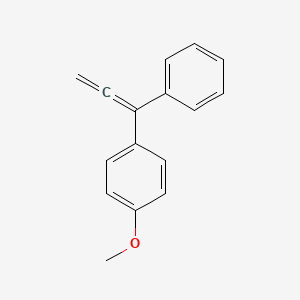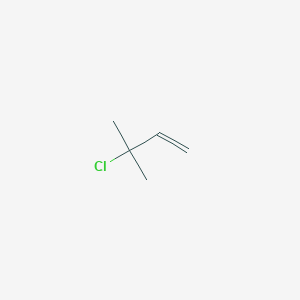
3-Chloro-3-methyl-1-butene
Vue d'ensemble
Description
3-Chloro-3-methyl-1-butene is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as 3-Chloro-3-methylbut-1-ene and dimethylallyl chloride . It is used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines .
Molecular Structure Analysis
The molecular weight of 3-Chloro-3-methyl-1-butene is 104.578 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Chloro-3-methyl-1-butene has an average mass of 104.578 Da and a monoisotopic mass of 104.039276 Da . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Electrochemical Preparation and Reactions
3-Chloro-3-methyl-1-butene has been synthesized through electrooxidative double ene-type chlorination, yielding 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This process involves electrolysis in a dichloromethane and water solvent system with the presence of acids like HCl, H2SO4, and H3PO4. The functional group of the starting material significantly affects the reaction course and product distribution (Uneyama et al., 1983).
Polymerization Studies
3-Chloro-3-methyl-1-butene has been the subject of polymerization studies, particularly its cationic polymerization at varying temperatures. The polymer's structure was analyzed using NMR spectroscopy, revealing insights into the molecular structure and the effects of temperature on polymer formation (Kennedy et al., 1966).
Catalytic Isomerization and Hydrogenation
In the field of catalysis, 3-Chloro-3-methyl-1-butene has been used in studies involving isomerization and hydrogenation. The chloromethyl methyl sulfoxide complex of palladium was found to catalyze the hydrogenation and isomerization of 3-methyl-1-butene, leading to a mixture of isopentenes (Freidlin et al., 1973).
Chemical Kinetics and Reaction Mechanisms
The kinetics of 3-Chloro-3-methyl-1-butene's reactions and its dehydrochlorination process in various solvents have been thoroughly studied. These investigations provide critical insights into the reaction mechanisms and the influence of solvents on reaction rates, contributing to a better understanding of chemical kinetics and solvent effects (Ponomarev et al., 2005).
Gas-Phase Molecular Structure Analysis
Studies on the gas-phase molecular structure of 3-chloro-1-butene, a closely related compound, have been conducted using electron diffraction and calculations. This research provides detailed insights into the conformations and molecular structure of these compounds, which are vital for understanding their chemical behavior (Schei, 1984).
Reactions with Chlorine Atoms
Research on the kinetics of reactions of chlorine atoms with a series of alkenes, including 3-chloro-3-methyl-1-butene, highlights its reactivity. This is particularly significant in understanding the compound's behavior in the presence of chlorine atoms, a common scenario in various chemical processes (Ezell et al., 2002).
Safety and Hazards
3-Chloro-3-methyl-1-butene is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
3-chloro-3-methylbut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECJPTAJLDCQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176308 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-methyl-1-butene | |
CAS RN |
2190-48-9 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

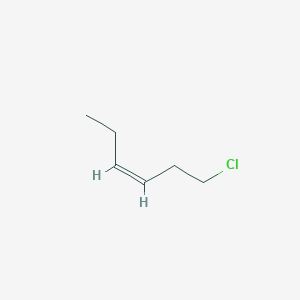
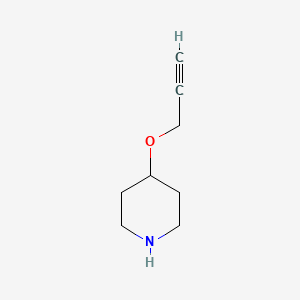

![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)
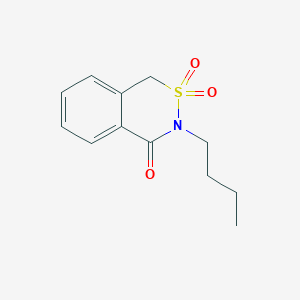
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3368762.png)
